molecular formula C16H18N4O2S2 B10775286 [5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine

[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine

Cat. No.: B10775286
M. Wt: 362.5 g/mol
InChI Key: VIYHDQCOPYIJMF-UHFFFAOYSA-N
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Description

[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a sulfonyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones, followed by subsequent functionalization to introduce the methyl group.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyrazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfinyl or sulfhydryl derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group. Reagents such as sodium azide or thiols can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinyl derivatives, sulfhydryl derivatives

    Substitution: Azido derivatives, thiol derivatives

Scientific Research Applications

Chemistry

In chemistry, [5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is studied for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonyl group can form strong interactions with amino acid residues, while the thiazole and pyrazole rings can participate in π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine can be compared with other sulfonyl thiazole derivatives, such as:
    • [5-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]methanamine
    • [5-(3-chlorophenyl)sulfonyl-1,3-thiazol-2-yl]methanamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrazole moiety, in particular, may enhance its bioactivity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C16H18N4O2S2/c1-3-11-4-12(13-8-19-20(2)10-13)6-14(5-11)24(21,22)16-9-18-15(7-17)23-16/h4-6,8-10H,3,7,17H2,1-2H3

InChI Key

VIYHDQCOPYIJMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)S(=O)(=O)C2=CN=C(S2)CN)C3=CN(N=C3)C

Origin of Product

United States

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